Fmoc-Gly-Pro-OH

Descripción general

Descripción

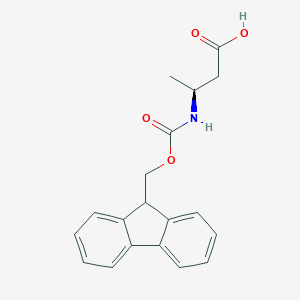

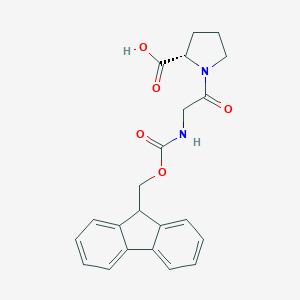

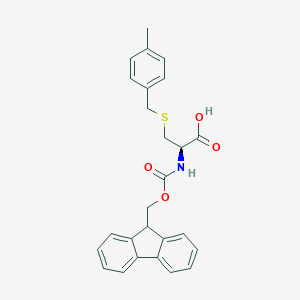

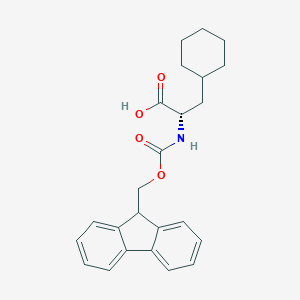

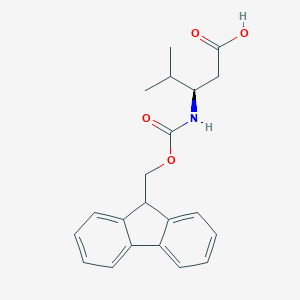

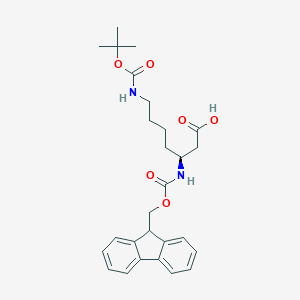

“Fmoc-Gly-Pro-OH” is a compound used in the synthesis of antibody-drug conjugates . It is also known as (2S)-1- [2- ({ [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid .

Synthesis Analysis

The synthesis of “Fmoc-Gly-Pro-OH” involves the use of the Fmoc protecting group. This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .Molecular Structure Analysis

The molecular formula of “Fmoc-Gly-Pro-OH” is C22H22N2O5 . Its molecular weight is 394.42 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

“Fmoc-Gly-Pro-OH” appears as a white solid . Its melting point ranges from 108 to 124 °C . The optical rotation is [a]D20 = -48 ± 3 º (C=1 in 80% Acetone) .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-Pro-OH: plays a crucial role in SPPS, where it is used to sequentially build peptides by adding amino acids to a resin-bound growing chain . The Fmoc group protects the amine group during synthesis and is removed before the next amino acid is coupled. This method is fundamental in creating peptides for therapeutic use, structural studies, and biochemical research.

Bioconjugation in Drug Development

In medicinal chemistry, Fmoc-Gly-Pro-OH is utilized as a linker in the design of antibody-drug conjugates (ADCs) . These ADCs deliver cytotoxic drugs to specific cancer cells, minimizing the impact on healthy tissues. The Fmoc group ensures stability during synthesis and is removed to reveal the active drug once the ADC reaches the target site.

Nanomaterial Functionalization

This dipeptide is used to modify the surface of nanomaterials, such as core-shell nanoparticles, for biosensing applications . The Fmoc group allows for controlled attachment of peptides to the nanoparticle surface, enhancing its functionality and enabling its use in detecting biological molecules.

Analytical Chemistry

Fmoc-Gly-Pro-OH: is employed in analytical chemistry as a fluorescent marker due to the inherent fluorescence of the Fmoc group . It aids in the analysis of compounds that are otherwise UV-inactive, making it a valuable tool for monitoring reactions and verifying the purity of synthesized peptides.

Organic Synthesis

The compound is a building block in organic synthesis, particularly in the formation of complex peptide structures . Its stability and ease of deprotection make it a preferred choice for synthesizing peptides with precise sequences, which are essential in studying protein functions and interactions.

Pharmaceutical Research

In pharmaceutical research, Fmoc-Gly-Pro-OH is used to create diverse peptide-based drugs . Its application ranges from the synthesis of simple peptides to the creation of large, complex molecules with potential therapeutic effects.

Mecanismo De Acción

Target of Action

Fmoc-Gly-Pro-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Proline, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the peptide bond formation process .

Mode of Action

The Fmoc group in Fmoc-Gly-Pro-OH acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-Gly-Pro-OH is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions under which the synthesis is carried out .

Result of Action

The primary result of the action of Fmoc-Gly-Pro-OH is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino terminus of the amino acids, Fmoc-Gly-Pro-OH allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .

Action Environment

The efficacy and stability of Fmoc-Gly-Pro-OH in peptide synthesis can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the reaction is carried out, and the specific solvents used . For example, the Fmoc group is removed under basic conditions, typically using a solution of 20% piperidine . Therefore, maintaining an appropriate pH is crucial for the successful use of Fmoc-Gly-Pro-OH in peptide synthesis .

Safety and Hazards

Direcciones Futuras

The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This suggests that “Fmoc-Gly-Pro-OH” and similar compounds could have potential applications in the preparation of other peptide-based materials in the future.

Propiedades

IUPAC Name |

(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTFPWMPQFBSHP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Pro-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Fmoc-Gly-Pro-OH and what is its significance in peptide synthesis?

A1: Fmoc-Gly-Pro-OH is a protected dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of glycine (Gly) and proline (Pro) amino acids coupled together, with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminus of glycine.

Q2: How is Fmoc-Gly-Pro-OH used in the synthesis of N-peptide-6-amino-D-luciferin conjugates, as described in the research papers?

A: The research papers [, ] focus on synthesizing conjugates of peptides and 6-amino-D-luciferin, a bioluminescent molecule. While the specific use of Fmoc-Gly-Pro-OH isn't detailed, it's likely employed as a building block during the peptide chain elongation step in SPPS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)